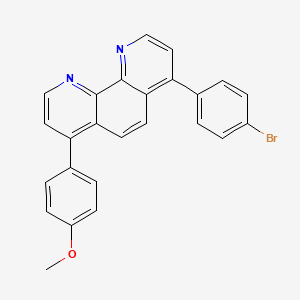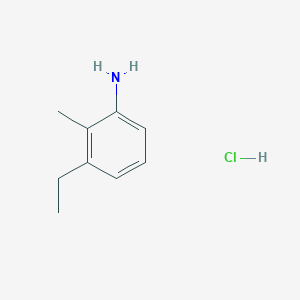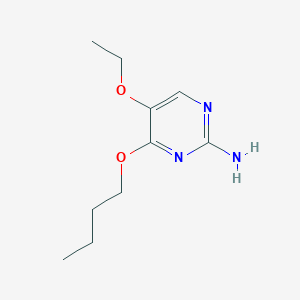![molecular formula C10H8ClN3 B13124943 6-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B13124943.png)
6-Chloro-[3,3'-bipyridin]-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-[3,3’-bipyridin]-5-amine is an organic compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings connected by a single bond This particular compound is characterized by the presence of a chlorine atom at the 6th position and an amine group at the 5th position of the bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[3,3’-bipyridin]-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,3’-bipyridine.
Chlorination: The bipyridine is subjected to chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 6th position.
Amination: The chlorinated bipyridine is then treated with ammonia or an amine source under suitable conditions to introduce the amine group at the 5th position.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-[3,3’-bipyridin]-5-amine may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[3,3’-bipyridin]-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bipyridines, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
6-Chloro-[3,3’-bipyridin]-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Chloro-[3,3’-bipyridin]-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming coordination complexes that can influence various biochemical processes.
Pathways Involved: It can modulate the activity of enzymes and receptors, affecting cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-[2,3’-bipyridin]-5-amine
- 6-Chloro-[4,4’-bipyridin]-5-amine
- 6-Chloro-[2,2’-bipyridin]-5-amine
Uniqueness
6-Chloro-[3,3’-bipyridin]-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials with tailored functionalities.
Properties
Molecular Formula |
C10H8ClN3 |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-chloro-5-pyridin-3-ylpyridin-3-amine |
InChI |
InChI=1S/C10H8ClN3/c11-10-9(12)4-8(6-14-10)7-2-1-3-13-5-7/h1-6H,12H2 |
InChI Key |
IRFLGECFOCPDDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(N=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


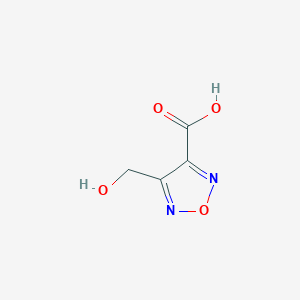

![lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate](/img/structure/B13124876.png)
![7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13124879.png)

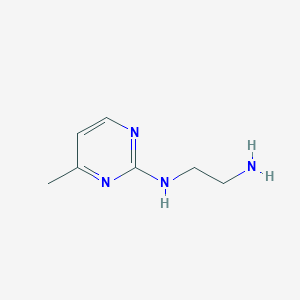
![1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124902.png)
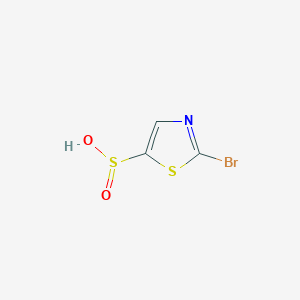
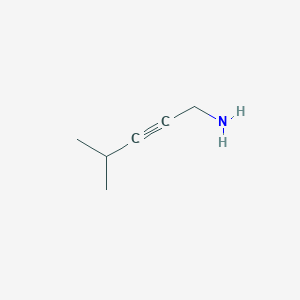
![2-Fluoro-7-iodo-1H-benzo[d]imidazole](/img/structure/B13124924.png)
